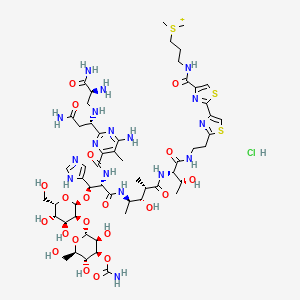![molecular formula C7H4ClN3 B1592096 2-Chloropyrido[2,3-b]pyrazine CAS No. 70838-55-0](/img/structure/B1592096.png)
2-Chloropyrido[2,3-b]pyrazine
Descripción general
Descripción
2-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the chemical formula C7H4ClN3 . It belongs to the pyrazine family and contains both pyrrole and pyrazine rings. This compound has been studied for its biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Synthesis Analysis
Various synthetic routes have been explored for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods allow the creation of diverse pyrrolopyrazine compounds with potential applications in drug discovery.
Molecular Structure Analysis
The molecular formula of 2-Chloropyrido[2,3-b]pyrazine is C7H4ClN3 , with a molecular weight of approximately 165.58 g/mol . The compound consists of a pyrrole ring and a pyrazine ring, forming a nitrogen-containing heterocyclic scaffold .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Regioselectivity : 2-Chloropyrido[2,3-b]pyrazine and its derivatives are synthesized using various chemical processes. For instance, 5-Chloropyrido[3,4-b]pyrazines can be prepared from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, showing regioselectivity in the formation of pyrido[3,4-b]-pyrazines (Mederski et al., 2003). Additionally, a one-pot synthesis method has been developed for 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, utilizing the reactivity of hydrazides with 2,3-dichloropyrido[2,3-b]pyrazine (Unciti-Broceta et al., 2005).
Optoelectronic Applications : Pyrazine derivatives have significant applications in organic optoelectronics. Efficient synthesis methods for dipyrrolopyrazine, a pyrazine derivative, have been developed for use in optoelectronic materials. These derivatives demonstrate promising optical and thermal properties (Meti et al., 2017).
Biological and Medical Research
DNA Binding Properties : Chlorohydrazinopyrazine derivatives, such as 2-chloro-3-hydrazinopyrazine, exhibit a high affinity for DNA. This property, coupled with their non-toxic nature to human cells, suggests potential clinical applications (Mech-Warda et al., 2022).
Antibacterial Activities : Some pyrazine derivatives have shown antibacterial properties. For example, 5-Chloro-1HIndole-2,3-Dione derivatives, synthesized through cyclocondensation with Diamino-5- bromo-pyridine, exhibited good antibacterial activity against Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Electronic and Photophysical Applications
- Electrochromic Materials : Pyrazine derivatives have been used in the design and synthesis of novel donor‒acceptor type amine derivatives, showing potential as blue-orange fluorescent materials for electronic applications (Mahadik et al., 2021).
These examples represent the diverse applications of 2-Chloropyrido[2,3-b]pyrazine and its derivatives in various scientific
Scientific Research Applications of 2-Chloropyrido[2,3-b]pyrazine
Synthesis and Chemical Properties
Synthesis and Regioselectivity : 2-Chloropyrido[2,3-b]pyrazine and its derivatives are synthesized using various chemical processes. For instance, 5-Chloropyrido[3,4-b]pyrazines can be prepared from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, showing regioselectivity in the formation of pyrido[3,4-b]-pyrazines (Mederski et al., 2003). Additionally, a one-pot synthesis method has been developed for 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, utilizing the reactivity of hydrazides with 2,3-dichloropyrido[2,3-b]pyrazine (Unciti-Broceta et al., 2005).
Optoelectronic Applications : Pyrazine derivatives have significant applications in organic optoelectronics. Efficient synthesis methods for dipyrrolopyrazine, a pyrazine derivative, have been developed for use in optoelectronic materials. These derivatives demonstrate promising optical and thermal properties (Meti et al., 2017).
Biological and Medical Research
DNA Binding Properties : Chlorohydrazinopyrazine derivatives, such as 2-chloro-3-hydrazinopyrazine, exhibit a high affinity for DNA. This property, coupled with their non-toxic nature to human cells, suggests potential clinical applications (Mech-Warda et al., 2022).
Antibacterial Activities : Some pyrazine derivatives have shown antibacterial properties. For example, 5-Chloro-1HIndole-2,3-Dione derivatives, synthesized through cyclocondensation with Diamino-5- bromo-pyridine, exhibited good antibacterial activity against Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Electronic and Photophysical Applications
- Electrochromic Materials : Pyrazine derivatives have been used in the design and synthesis of novel donor‒acceptor type amine derivatives, showing potential as blue-orange fluorescent materials for electronic applications (Mahadik et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-4-10-7-5(11-6)2-1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRDXDOFCABQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618884 | |
| Record name | 2-Chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrido[2,3-b]pyrazine | |
CAS RN |
70838-55-0 | |
| Record name | 2-Chloropyrido[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)








![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)

